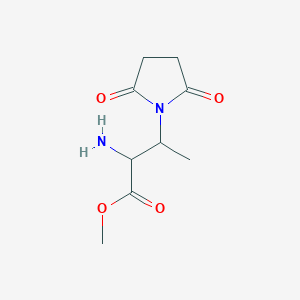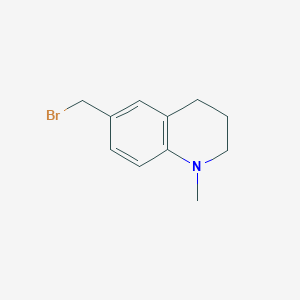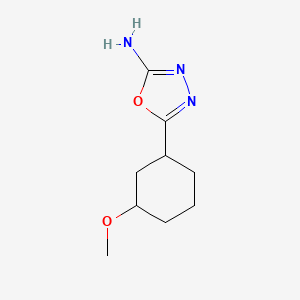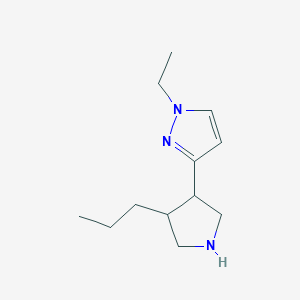
1-Ethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring fused with a pyrrolidine ring
Preparation Methods
The synthesis of 1-Ethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-carbamate-protected amino alcohols, which undergo activation of the hydroxyl group via orthoesters. This reaction system provides various types of pyrrolidines and piperidines in very good yields . Industrial production methods may involve the use of catalysts such as Cp*Ir complexes, which enable the N-heterocyclization of primary amines with diols .
Chemical Reactions Analysis
1-Ethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Ethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism by which 1-Ethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-Ethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole can be compared with other similar compounds, such as:
Pyrrolidines: These compounds share the pyrrolidine ring structure and are used in various chemical and pharmaceutical applications.
Pyrazoles: Compounds with a pyrazole ring are known for their anti-inflammatory and analgesic properties.
Benzimidazoles: These compounds are structurally similar and have applications in medicinal chemistry, particularly as antiparasitic agents.
The uniqueness of this compound lies in its combined pyrazole and pyrrolidine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
1-ethyl-3-(4-propylpyrrolidin-3-yl)pyrazole |
InChI |
InChI=1S/C12H21N3/c1-3-5-10-8-13-9-11(10)12-6-7-15(4-2)14-12/h6-7,10-11,13H,3-5,8-9H2,1-2H3 |
InChI Key |
VPTQWJKAWPOSTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CNCC1C2=NN(C=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


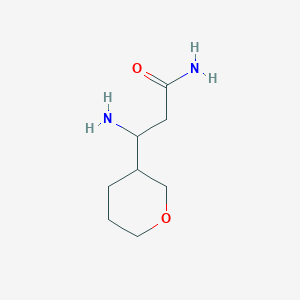
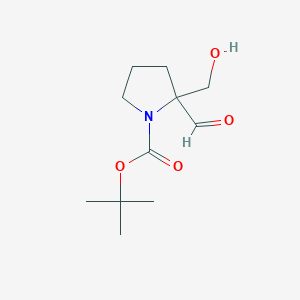
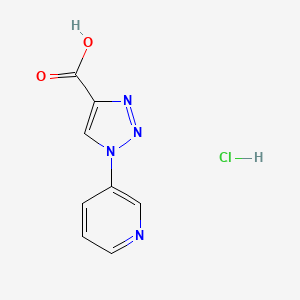
![4-[2-(2-Methylpropanesulfonyl)ethyl]piperidine](/img/structure/B13243113.png)
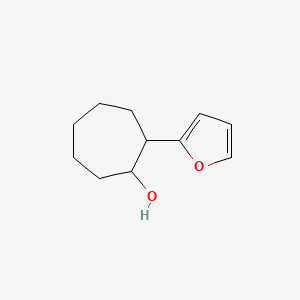
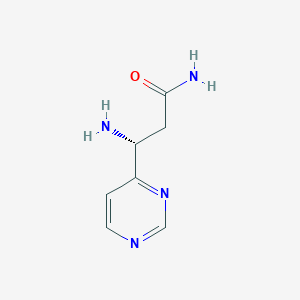
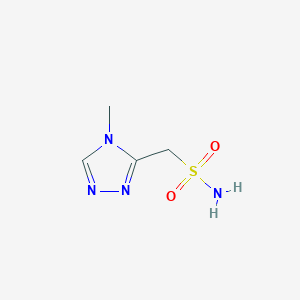
![4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine hydrochloride](/img/structure/B13243140.png)


